REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[N+:7]=1[O-:13]>S(=O)(=O)(O)O>[Br:5][C:6]1[CH:11]=[C:10]([N+:1]([O-:4])=[O:2])[CH:9]=[C:8]([CH3:12])[N+:7]=1[O-:13]
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Name
|
|
Quantity
|
168 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
BrC1=[N+](C(=CC=C1)C)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 70° C. for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
under cooling
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
poored slowly on crushed ice
|
Type
|
CUSTOM
|
Details
|
A stream of nitrogen was bubbled through the mixture overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
under cooling with NaOH (10N, ca. 1 L)
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Type
|
ADDITION
|
Details
|
diluted with water (3 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (5×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=[N+](C(=CC(=C1)[N+](=O)[O-])C)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.118 mol | |
AMOUNT: MASS | 27.6 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |